molecular formula C23H15Cl2F3N2 B3035465 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole CAS No. 321433-13-0

2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

Cat. No. B3035465
CAS RN: 321433-13-0
M. Wt: 447.3 g/mol
InChI Key: FCYGDKXDWXFCKV-XYOKQWHBSA-N
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Description

2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole (DCBTB) is an organic compound that has been studied for its potential applications in a variety of scientific fields. DCBTB has been used in the synthesis of several other compounds, and has been studied for its potential use in various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is synthesized and characterized for potential biological activities. An example of such synthesis is demonstrated in a study where similar compounds, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles, are synthesized for potential DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).

Biological and Antimicrobial Activities

The benzimidazole derivatives show significant antimicrobial activities. For instance, carbohydrate-triazole tethered 1-triazolyl-2-pyridyl-benzimidazole ligands displayed superior antimicrobial activity as compared to their metal complexes (Deepthi et al., 2015). This highlights the potential of benzimidazole compounds in antimicrobial applications.

Chemical Properties and Applications

The chemical properties of compounds like 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole are explored for various applications. A study reviewed the chemistry of similar compounds, focusing on their spectroscopic properties, structures, and biological activities, which could guide further research in this field (Boča et al., 2011).

Anticancer Activities

Benzimidazole derivatives, similar to the compound , have been studied for their anticancer activities. Novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles exhibited antiproliferative activity against human cancer cell lines (Hranjec et al., 2012).

Structural Analysis

Structural analysis, such as crystal structure determination, provides insights into the molecular arrangement of benzimidazole derivatives. One study focusing on 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole revealed details about its molecular structure (Kaynak et al., 2008).

properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2/c24-18-11-7-16(19(25)13-18)8-12-22-29-20-3-1-2-4-21(20)30(22)14-15-5-9-17(10-6-15)23(26,27)28/h1-13H,14H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYGDKXDWXFCKV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
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2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
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2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
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2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
Reactant of Route 5
2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
Reactant of Route 6
2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

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